

Solubility of 1-Chlorobutan-2-one in common organic solvents.

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Compound of Interest

Compound Name: 1-Chlorobutan-2-one

Cat. No.: B1265656

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Solubility Profile of 1-Chlorobutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **1-chlorobutan-2-one** in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on physicochemical principles and furnishes a detailed experimental protocol for its empirical determination.

Introduction to 1-Chlorobutan-2-one

1-Chlorobutan-2-one (CAS No: 616-27-3) is a halogenated ketone with the molecular formula C_4H_7ClO .^{[1][2]} Its structure, featuring a polar carbonyl group and a moderately polar carbon-chlorine bond, alongside a short ethyl group, dictates its solubility behavior. Understanding its solubility is crucial for its application in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.^[3]

Data Presentation: Predicted Solubility

While precise quantitative data is not readily available, the principle of "like dissolves like" provides a strong basis for predicting the solubility of **1-chlorobutan-2-one**. As a molecule with both polar (carbonyl and chloro groups) and non-polar (ethyl chain) characteristics, it is

expected to be soluble in a range of common organic solvents. Haloalkanes and ketones are generally soluble in organic solvents.^{[4][5][6][7][8]} One source specifically notes that **1-chlorobutan-2-one** is more soluble in organic solvents like ethanol and ether.^[3]

The following table summarizes the predicted qualitative solubility of **1-chlorobutan-2-one**.

Solvent	Class	Predicted Solubility	Rationale
Acetone (C ₃ H ₆ O)	Polar Aprotic	High	As a ketone, acetone shares the same functional group, promoting strong dipole-dipole interactions.
Ethanol (C ₂ H ₅ OH)	Polar Protic	High	The polar carbonyl group of 1-chlorobutan-2-one can act as a hydrogen bond acceptor with ethanol's hydroxyl group. The overall polarity is similar.
Methanol (CH ₃ OH)	Polar Protic	High	Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding with the carbonyl oxygen of the solute.
Dichloromethane (CH ₂ Cl ₂)	Polar Aprotic	High	The polarity and chlorinated nature of both solute and solvent lead to favorable dipole-dipole and van der Waals interactions.
Ethyl Acetate (C ₄ H ₈ O ₂)	Polar Aprotic	High	The ester functionality provides sufficient polarity to interact favorably with the polar groups of 1-chlorobutan-2-one.

Diethyl Ether (C ₄ H ₁₀ O)	Moderately Polar	High	The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the alkyl and chloro-alkyl portions of the solute. [3]
Toluene (C ₇ H ₈)	Non-polar Aromatic	Moderate	While non-polar, the polarizability of the aromatic ring can induce dipole interactions with the polar sites of 1-chlorobutan-2-one.
Hexane (C ₆ H ₁₄)	Non-polar Aliphatic	Low to Moderate	As a non-polar solvent, hexane's interactions would be limited to weaker van der Waals forces with the alkyl chain of the solute. The polar functional groups of the solute would hinder miscibility.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal equilibrium or "shake-flask" method is recommended. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Objective: To determine the equilibrium solubility of **1-chlorobutan-2-one** in a selected organic solvent at a specified temperature.

Principle: An excess amount of the solute (**1-chlorobutan-2-one**) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid (or excess liquid) phase is then separated, and the concentration of the solute in the clear supernatant is determined, typically by a gravimetric or chromatographic method.

Materials & Equipment:

- **1-Chlorobutan-2-one** (solute, >98% purity)
- Selected organic solvent (solvent, analytical grade)
- Thermostatic shaker bath or incubator
- Analytical balance (± 0.1 mg)
- Glass vials with PTFE-lined screw caps (e.g., 20 mL)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m PTFE)
- Pre-weighed evaporation dishes or vials for gravimetric analysis
- Gas chromatograph with a suitable detector (GC-FID or GC-MS) if using a chromatographic method

Procedure:

- Preparation: Add a known volume of the solvent (e.g., 10.0 mL) to several glass vials.
- Addition of Solute: Add an excess amount of **1-chlorobutan-2-one** to each vial. "Excess" means adding enough solute so that an undissolved phase remains visible after equilibration.
- Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-

48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.

- Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle.
- Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To avoid contamination from the undissolved phase, ensure the syringe tip is well above the settled layer. Immediately pass the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a vial for chromatographic analysis.
- Quantification (Gravimetric Method):
 - Accurately weigh the container with the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature below the boiling point of **1-chlorobutan-2-one** to prevent loss of solute.
 - Once the solvent is removed, place the container in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.
 - The final weight of the container plus the dried solute is recorded.

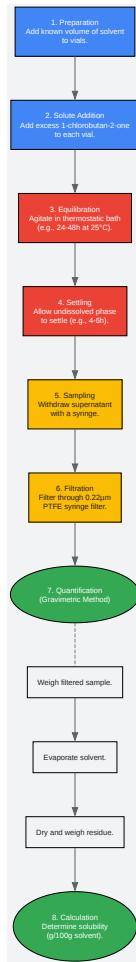
Calculation of Solubility (Gravimetric):

- Mass of Saturated Solution Sampled:
 - $m_{solution} = (\text{Weight of container} + \text{solution}) - (\text{Weight of empty container})$
- Mass of Solute in Sample:
 - $m_{solute} = (\text{Weight of container} + \text{dried solute}) - (\text{Weight of empty container})$
- Mass of Solvent in Sample:
 - $m_{solvent} = m_{solution} - m_{solute}$
- Solubility (g/100 g solvent):

- Solubility = $(m_{\text{olute}} / m_{\text{solvent}}) \times 100$

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.



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Caption: Workflow for determining solubility via the isothermal shake-flask method.

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